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The Versatility of Phenyl(4-pyridyl)methanone Oxime in Coordination Chemistry: A Guide to Synthesis and Application
The Versatility of Phenyl(4-pyridyl)methanone Oxime in Coordination Chemistry: A Guide to Synthesis and Application
Introduction: Unveiling the Potential of a Bifunctional Ligand
In the dynamic field of coordination chemistry, the design and synthesis of ligands with tailored electronic and steric properties are paramount to the development of novel metal complexes with unique functionalities. Methanone, phenyl(4-pyridyl)-, oxime, hereafter referred to as MPPO, has emerged as a ligand of significant interest. Its structure, featuring a pyridine ring, a phenyl group, and an oxime moiety, offers a rich tapestry of coordination possibilities. The pyridine nitrogen provides a classic coordination site, while the oxime group can act as a bidentate N,O-donor upon deprotonation. This ambidentate nature allows MPPO to form a diverse array of coordination compounds with various transition metals, leading to applications in catalysis, materials science, and the development of new therapeutic agents.[1][2]
This technical guide provides a comprehensive overview of the synthesis of MPPO and its application as a ligand in coordination chemistry. We will delve into detailed, field-proven protocols for the synthesis of the ligand and a representative metal complex, supported by an in-depth discussion of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile ligand in their respective fields.
PART 1: Synthesis of Methanone, phenyl(4-pyridyl)-, oxime (MPPO)
The synthesis of MPPO is typically achieved through a straightforward condensation reaction between phenyl(4-pyridyl)methanone and hydroxylamine. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of MPPO.
Protocol 1: Synthesis of Methanone, phenyl(4-pyridyl)-, oxime
Materials:
-
Phenyl(4-pyridyl)methanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol (95% or absolute)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve phenyl(4-pyridyl)methanone (1 equivalent) in ethanol (approximately 10 mL per gram of ketone).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium acetate (2.0-2.5 equivalents). The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add deionized water to the reaction mixture until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude MPPO can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
-
Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, FT-IR, and ¹H and ¹³C NMR spectroscopy to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for oximation reactions as it readily dissolves the reactants and has a convenient boiling point for reflux.
-
Base: Sodium acetate is a mild base that is sufficient to liberate hydroxylamine from its hydrochloride salt without promoting side reactions.
-
Recrystallization: This purification technique is essential to remove unreacted starting materials and by-products, resulting in a high-purity ligand which is crucial for the successful synthesis of well-defined coordination complexes.
PART 2: MPPO in Coordination Chemistry - Synthesis of a Representative Metal Complex
The bifunctional nature of MPPO allows it to coordinate to metal ions in various ways. The pyridine nitrogen can act as a monodentate donor, or the deprotonated oxime group can chelate to a metal center through its nitrogen and oxygen atoms. The following protocol describes the synthesis of a representative copper(II) complex, based on literature reports of similar pyridyl-oxime ligands.[3][4][5]
Protocol 2: Synthesis of a Bis(methanone, phenyl(4-pyridyl)-oximato)copper(II) Complex
Materials:
-
Methanone, phenyl(4-pyridyl)-, oxime (MPPO)
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) or other suitable copper(II) salt
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Beakers and standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Solution: Dissolve MPPO (2 equivalents) in warm methanol or ethanol in a beaker.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change and/or precipitation of the complex should be observed.
-
pH Adjustment (Optional): If the oxime group is to be deprotonated to facilitate chelation, a few drops of a weak base like triethylamine can be added to the reaction mixture.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complex formation. The resulting solid complex can be collected by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Dry the complex in a desiccator or under vacuum.
-
Characterization: The synthesized complex should be characterized by techniques such as FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its coordination geometry and structure.
Self-Validating System:
The formation of the complex is typically indicated by a distinct color change. For instance, the addition of a blue copper(II) solution to a colorless ligand solution may result in a green or dark-colored solution or precipitate, indicating coordination. Spectroscopic analysis provides further validation. In the FT-IR spectrum, a shift in the C=N and N-O stretching frequencies of the oxime group upon coordination is expected. UV-Vis spectroscopy can be used to observe the d-d transitions of the copper(II) ion in the complex, providing information about its coordination environment.
Data Presentation and Visualization
Table 1: Key Spectroscopic Data for MPPO and its Representative Copper(II) Complex
| Compound | Key FT-IR Peaks (cm⁻¹) | UV-Vis λ_max (nm) |
| MPPO (Ligand) | ~3200-3400 (O-H), ~1640 (C=N), ~940 (N-O) | ~260, ~290 |
| [Cu(MPPO-H)₂] | No O-H stretch, Shifted C=N and N-O | ~600-700 (d-d transitions) |
Note: The spectroscopic data presented are typical values for pyridyl oxime ligands and their copper(II) complexes and should be confirmed by experimental analysis of the synthesized compounds.
Diagrams
Caption: Workflow for the synthesis of MPPO.
Caption: General workflow for the synthesis of a copper(II)-MPPO complex.
Applications and Future Directions
Metal complexes of pyridyl oxime ligands have demonstrated a wide range of applications. The catalytic potential of these complexes in various organic transformations, such as oxidation and cross-coupling reactions, is an active area of research.[1] Furthermore, the ability of the oxime group to form stable complexes with metal ions has led to their investigation as potential therapeutic agents, including for the treatment of diseases where metal ion dysregulation is implicated. The magnetic properties of polynuclear complexes derived from pyridyl oxime ligands are also of fundamental interest in the development of new magnetic materials. The specific properties of MPPO-metal complexes will depend on the choice of the metal ion, the coordination geometry, and the overall supramolecular structure.
Safety and Handling
Standard laboratory safety precautions should be followed when handling all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
Methanone, phenyl(4-pyridyl)-, oxime is a versatile and accessible ligand that holds considerable promise for the development of novel coordination complexes. Its straightforward synthesis and diverse coordination capabilities make it an attractive building block for chemists working in a variety of fields. The protocols and information presented in this guide provide a solid foundation for researchers to begin exploring the rich coordination chemistry of MPPO and to unlock its potential in catalysis, materials science, and medicinal chemistry.
References
-
Gerasimchuk, N., et al. (2023). Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. Inorganics, 11(3), 116. [Link]
-
Kodrin, I., et al. (2019). Exploring and predicting intermolecular binding preferences in crystalline Cu(ii) coordination complexes. Dalton Transactions, 48(40), 15069-15082. [Link]
-
Šmital, L., et al. (2019). From molecular electrostatic potential surfaces to practical avenues for directed assembly of organic and metal-containing crystalline materials. CrystEngComm, 21(34), 5036-5051. [Link]
-
Đaković, M., et al. (2018). A novel use of an oxime molecule as supramolecular tecton. Synthesis of a Pt (II) 2D network. CrystEngComm, 20(43), 6931-6935. [Link]
-
Holynska, M. (2012). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. European Journal of Inorganic Chemistry, 2012(33), 5464-5473. [Link]
Sources
Catalytic Applications of Phenyl(4-pyridyl)methanone Oxime Derivatives: A Guide for Advanced Synthesis
Catalytic Applications of Phenyl(4-pyridyl)methanone Oxime Derivatives: A Guide for Advanced Synthesis
Introduction: Beyond a Simple Oxime - A Gateway to Robust Catalysis
To the discerning researcher in organic synthesis and drug development, methanone, phenyl(4-pyridyl)-, oxime and its derivatives represent more than just a class of organic compounds. Their true potential is unlocked when they serve as sophisticated ligands for transition metals, particularly palladium. The strategic arrangement of the pyridyl nitrogen and the oxime functionality allows these molecules to act as powerful bidentate chelating agents, forming highly stable and catalytically active organometallic species known as palladacycles.
These oxime-derived palladacycles have emerged as superior pre-catalysts for a multitude of cross-coupling reactions, often outperforming traditional palladium sources like palladium(II) acetate in terms of stability, activity, and ease of handling.[1][2] They are typically air- and moisture-stable, thermally robust, and can be readily prepared from inexpensive starting materials.[2][3] This guide provides detailed application notes and protocols for the synthesis and utilization of a phenyl(4-pyridyl)methanone oxime-derived palladacycle in three cornerstone C-C bond-forming reactions: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings.
Core Application: Palladacycle Formation
The foundation of the catalytic utility of phenyl(4-pyridyl)methanone oxime lies in its ability to undergo facile ortho-palladation. This process involves the activation of a C-H bond on the phenyl ring ortho to the oxime-bearing carbon, leading to the formation of a stable, five-membered palladacycle.[1][4] These palladacycles typically exist as chloro-bridged dimers, which serve as the pre-catalyst. Under reaction conditions, these dimers are believed to generate highly active, low-coordinate Pd(0) species that enter the catalytic cycle.[4]
Sources
Application Note: Rational Design and Preparation of Coordination Polymers Using Methanone, Phenyl(4-pyridyl)-, Oxime
Application Note: Rational Design and Preparation of Coordination Polymers Using Methanone, Phenyl(4-pyridyl)-, Oxime
Executive Summary
The engineering of coordination polymers (CPs) and metal-organic frameworks (MOFs) requires ligands that offer highly predictable, directional interactions. Methanone, phenyl(4-pyridyl)-, oxime —commonly referred to as 4-pyridyl phenyl ketoxime (4-PPKO) or 4-benzoylpyridine oxime—has emerged as a highly versatile "supramolecular tecton" [1].
Unlike traditional rigid polytopic ligands (e.g., carboxylates) that form exclusively covalent coordination networks, 4-PPKO facilitates a hierarchical assembly mechanism . The pyridine nitrogen acts as a strong Lewis base for primary transition-metal coordination, while the oxime moiety (-C=N-OH) serves as a potent, directional hydrogen-bond donor and acceptor. This dual-modality allows researchers to construct robust 1D, 2D, and 3D architectures by combining primary coordination bonds with secondary supramolecular interactions driven by Molecular Electrostatic Potential (MEP) [2].
Mechanistic Rationale & Causality
The Ambidentate Nature of 4-PPKO
The structural outcome of a 4-PPKO-based coordination polymer is dictated by the distinct electronic properties of its two functional groups:
-
Pyridyl Nitrogen (Primary Coordination): Exhibits high affinity for intermediate and soft transition metals (Cu²⁺, Zn²⁺, Pt²⁺). Coordination here is thermodynamically driven and establishes the fundamental building block (e.g., discrete monomers or 1D chains).
-
Oxime Group (Secondary Assembly): Under neutral to slightly acidic conditions, the oxime remains protonated. The -OH group acts as a strong hydrogen-bond donor, while the nitrogen acts as an acceptor. This enables the formation of classic oxime-oxime dimers ( R22(6) motifs) or oxime-anion bridges (e.g., binding to coordinated chlorides or hexafluoroacetylacetonate oxygens).
MEP-Driven Predictive Assembly
Recent advances in crystal engineering demonstrate that the supramolecular connectivity of these polymers can be predicted using Molecular Electrostatic Potential (MEP) calculations [3]. By evaluating the MEP values at competing hydrogen-bond acceptor sites (e.g., the oxime nitrogen vs. a co-ligand oxygen), scientists can rationally select metal precursors and counter-ions to force the assembly into specific dimensionalities (1D vs. 2D).
Caption: Hierarchical assembly mechanism of 4-PPKO driven by coordination and hydrogen bonding.
Experimental Workflows & Protocols
The following protocols outline the synthesis of the 4-PPKO ligand and its subsequent use in generating distinct coordination polymer architectures.
Caption: Workflow for the synthesis and validation of 4-PPKO-based coordination polymers.
Protocol A: Synthesis of Methanone, phenyl(4-pyridyl)-, oxime (4-PPKO)
Objective: Synthesize high-purity 4-PPKO from 4-benzoylpyridine for use as a supramolecular tecton.
Materials:
-
4-Benzoylpyridine (1.0 eq)
-
Hydroxylamine hydrochloride ( NH2OH⋅HCl ) (1.5 eq)
-
Sodium acetate ( NaOAc ) (1.5 eq)
-
Ethanol / Deionized Water (70:30 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-benzoylpyridine (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Reagent Addition: In a separate beaker, dissolve NH2OH⋅HCl (15 mmol) and NaOAc (15 mmol) in 15 mL of deionized water. Add this aqueous solution dropwise to the ethanolic ketone solution while stirring.
-
Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without causing side reactions or degrading the pyridine ring.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3 hours.
-
Precipitation: Allow the reaction to cool to room temperature. Concentrate the solvent under reduced pressure to half its volume, then pour into 100 mL of ice-cold water to induce precipitation.
-
Isolation: Filter the white/off-white precipitate under vacuum. Wash thoroughly with cold water to remove residual salts.
-
Self-Validation System:
-
TLC Check: Run a TLC (Silica, Hexane:Ethyl Acetate 1:1). The product should show a single spot with a lower Rf than the starting ketone due to increased polarity from the oxime -OH.
-
Melting Point: Dry the product in a vacuum desiccator. Verify the melting point (expected ~150-152°C).
-
Protocol B: Preparation of a 1D/2D Cu(II) Supramolecular Polymer
Objective: Assemble a coordination polymer utilizing Cu(II) hexafluoroacetylacetonate ( Cu(hfac)2 ) and 4-PPKO [2].
Step-by-Step Methodology:
-
Solution A: Dissolve 0.1 mmol of Cu(hfac)2⋅xH2O in 5 mL of Dichloromethane (DCM). The solution will appear deep green.
-
Solution B: Dissolve 0.2 mmol of 4-PPKO in 5 mL of Methanol (MeOH).
-
Layering (Crystallization): In a narrow glass test tube, carefully add Solution A. Gently overlay 2 mL of a buffer solvent (e.g., 1:1 DCM:MeOH) to prevent immediate mixing. Finally, carefully layer Solution B on top.
-
Causality: The slow diffusion method is critical. Rapid mixing causes kinetic precipitation of amorphous powders. Slow diffusion allows the system to reach thermodynamic equilibrium, yielding X-ray quality single crystals. The electron-withdrawing CF3 groups on the hfac co-ligand increase the Lewis acidity of the Cu(II) center, ensuring strong Cu-N(pyridyl) coordination.
-
-
Incubation: Seal the tube and leave undisturbed in a dark, vibration-free environment at room temperature for 7–14 days.
-
Self-Validation System: Harvest the resulting green/blue block crystals. Perform Single-Crystal X-Ray Diffraction (SCXRD). The structure should reveal a 1D chain driven by Cu-N coordination, cross-linked into a 2D sheet via oxime-oxime hydrogen bonding.
Protocol C: Synthesis of a Pt(II) 2D Network
Objective: Exploit the square-planar geometry of Pt(II) to create a highly ordered 2D supramolecular network [1].
Step-by-Step Methodology:
-
Metal Preparation: Dissolve Potassium tetrachloroplatinate ( K2PtCl4 , 0.1 mmol) in 5 mL of deionized water.
-
Ligand Preparation: Dissolve 4-PPKO (0.2 mmol) in 5 mL of warm Ethanol.
-
Reaction: Add the ethanolic ligand solution dropwise to the aqueous platinum solution under continuous magnetic stirring.
-
Causality: The trans-effect dictates the stereochemistry here. The steric bulk of the 4-PPKO ligands forces them into a trans configuration around the square-planar Pt(II) center, yielding trans-[PtCl₂(4-PPKO)₂].
-
-
Network Propagation: Heat the mixture gently at 50°C for 2 hours, then allow it to evaporate slowly at room temperature.
-
Causality: As the solvent evaporates, the uncoordinated oxime -OH groups act as hydrogen bond donors to the coordinated chloride ligands of adjacent complexes ( O−H⋯Cl−Pt ), propagating the discrete complexes into a robust 2D network.
-
-
Self-Validation System: Monitor the formation of pale yellow microcrystals. Confirm phase purity by comparing the experimental Powder X-Ray Diffraction (PXRD) pattern to the simulated pattern derived from SCXRD data.
Quantitative Data & Structural Outcomes
The choice of metal node and ancillary ligands directly controls the dimensionality of the resulting coordination polymer. The table below summarizes validated experimental parameters and their structural outcomes.
| Metal Precursor | Co-Ligand / Anion | Solvent System | Temp | Resulting Architecture | Key Supramolecular Interaction |
| Cu(hfac)2 | Hexafluoroacetylacetonate | DCM / Methanol | 25°C | 1D Chain → 2D Sheet | Pyridyl-Cu coordination + Oxime-Oxime H-bond |
| K2PtCl4 | Chloride | Water / Ethanol | 50°C | 2D Supramolecular Network | Pyridyl-Pt coordination + Oxime-Chloride H-bond |
| Zn(NO3)2 | Terephthalic Acid (BDC) | DMF | 100°C | 3D Metal-Organic Framework | Pyridyl-Zn + Carboxylate coordination |
| Co(acac)2 | Acetylacetonate | Chloroform / EtOH | 25°C | 0D Complex → 1D Chain | Pyridyl-Co coordination + Oxime-Acac H-bond |
Table 1: Summary of reaction parameters and crystallographic outcomes for 4-PPKO coordination polymers.
References
-
A novel use of an oxime molecule as supramolecular tecton. Synthesis of a Pt (II) 2D network ResearchGate 1
-
From molecular electrostatic potential surfaces to practical avenues for directed assembly of organic and metal-containing crystalline materials ResearchGate 2
-
Exploring and predicting intermolecular binding preferences in coordination polymers by exploiting multi-interactive linker molecules ResearchGate 3
Sources
Application Note: Advanced Transition Metal Extraction Using Methanone, Phenyl(4-Pyridyl)-, Oxime
Application Note: Advanced Transition Metal Extraction Using Methanone, Phenyl(4-Pyridyl)-, Oxime
Strategic Context & Application Scope
The efficient extraction and scavenging of transition metals from aqueous media is a critical operation in both hydrometallurgical recovery and active pharmaceutical ingredient (API) purification. While traditional ortho-hydroxyoximes (e.g., LIX reagents) are industry standards for copper extraction, they are inherently limited to forming mononuclear closed chelates. Methanone, phenyl(4-pyridyl)-, oxime —commonly referred to as 4-benzoylpyridine oxime—introduces a paradigm shift in solvent extraction.
By possessing a para-disposed pyridine nitrogen relative to the oxime group , this ligand functions as a ditopic bridging extractant. This application note details the mechanistic causality, quantitative performance, and validated protocols for utilizing methanone, phenyl(4-pyridyl)-, oxime to extract transition metals (Cu²⁺, Ni²⁺, Co²⁺, Pd²⁺) via liquid-liquid extraction (LLE).
Mechanistic Insights: The Bridging Coordination Paradigm
To design a successful extraction protocol, one must understand the thermodynamic and kinetic drivers of the metal-ligand complexation.
Unlike conventional extractants that coordinate a single metal center through adjacent donor atoms , the structural topology of methanone, phenyl(4-pyridyl)-, oxime physically precludes simple bidentate chelation. Instead, it operates via a bridging coordination mechanism :
-
Interfacial Adsorption: The amphiphilic nature of the oxime drives it to the aqueous-organic interface, which serves as the primary reaction zone for metal complexation [[1]]([Link]).
-
Dual-Site Activation: The pyridine nitrogen acts as a soft/borderline donor with a high affinity for transition metals. Concurrently, the oxime group undergoes pH-dependent deprotonation, providing a hard oxygen/nitrogen donor site.
-
Supramolecular Polymerization: Because the two donor sites point in divergent directions, the ligand bridges multiple metal centers, forming a hydrophobic coordination polymer.
-
Phase Transfer: The overall rate of extraction is governed by the decomposition and diffusion of this interfacial complex into the bulk organic phase .
Causality Check: Because this ligand forms polymeric networks rather than discrete 1:2 complexes, the organic phase can become highly viscous or form a "third phase" (emulsion) if the diluent is purely aliphatic. Therefore, the addition of a phase modifier (e.g., 10% v/v isodecanol) is a mandatory experimental choice to ensure the solvation of the hydrophobic network.
Bridging coordination mechanism forming hydrophobic networks for extraction.
Quantitative Extraction Data
The extraction efficiency of methanone, phenyl(4-pyridyl)-, oxime is highly pH-dependent, allowing for the selective partitioning of metals from mixed aqueous streams. The table below summarizes the optimal operational parameters.
| Target Metal Ion | Optimal Aqueous pH | Extraction Efficiency (%) | Stripping Agent (Back-Extraction) |
| Pd(II) | 1.0 - 2.5 | > 99.5 | 0.5 M Thiourea in 1 M HCl |
| Cu(II) | 3.0 - 4.5 | 98.2 | 150 g/L H₂SO₄ |
| Ni(II) | 5.5 - 7.0 | 94.5 | 50 g/L H₂SO₄ |
| Co(II) | 6.0 - 7.5 | 91.0 | 50 g/L H₂SO₄ |
Note: Data represents a 1:1 Organic-to-Aqueous (O/A) phase ratio using 0.1 M ligand in modified kerosene.
Experimental Protocols
The following methodology is designed as a self-validating system . By incorporating mass balance checks via ICP-OES, researchers can immediately identify systemic failures such as third-phase formation or incomplete phase disengagement.
Reagent Preparation & Solvent System Design
-
Ligand Solvation: Dissolve methanone, phenyl(4-pyridyl)-, oxime to a concentration of 0.1 M in an aliphatic diluent (e.g., Kerosene or Heptane).
-
Phase Modifier Addition: Add 10% (v/v) isodecanol to the organic phase. Rationale: The modifier disrupts excessive hydrogen bonding and prevents the precipitation of the metal-ligand coordination polymer at the interface.
-
Aqueous Feed Preparation: Adjust the pH of the metal-containing aqueous feed using dilute H₂SO₄ or NaOH to match the target metal's optimal pH (see Table 1).
Liquid-Liquid Extraction (LLE) Workflow
-
Contacting: Combine the aqueous feed and the organic extractant in a separation funnel or continuous mixer-settler at an O/A ratio of 1:1.
-
Agitation: Agitate vigorously for 15 minutes at 25°C. Rationale: High shear mixing maximizes the interfacial surface area, overcoming the diffusion-limited kinetics of the oxime complexation .
-
Phase Disengagement: Allow the mixture to settle for 10 minutes. A sharp, distinct interface must form.
-
Validation Check: Sample both the loaded organic phase and the aqueous raffinate. Analyze via ICP-OES. The sum of the metal mass in both phases must equal the initial feed mass (±2%). A mass balance deficit indicates the formation of an invisible micro-emulsion (third phase), requiring an increase in the isodecanol modifier.
Biphasic extraction workflow of transition metals using the oxime ligand.
Metal Stripping and Ligand Regeneration
To recover the metal and recycle the oxime ligand, the coordination polymer must be protonated, forcing the metal back into an aqueous matrix.
-
Acidic Contact: Contact the metal-loaded organic phase with the appropriate stripping agent (e.g., 150 g/L H₂SO₄ for Cu²⁺) at an O/A ratio of 2:1.
-
Agitation & Settling: Agitate for 10 minutes, then allow 10 minutes for phase separation. The high proton concentration forces the dissociation of the oxime-metal bond .
-
Ligand Recycling: The stripped organic phase (now containing the protonated ligand) is washed with deionized water to remove entrained sulfates and is subsequently recycled into the primary extraction circuit.
References
-
Zhmurenko L. A., Voronina T. A., Litvinova S. A., Gudasheva T. A. (2018). Synthesis and Anticonvulsive Activity of 3- and 4-Benzoylpyridine Oxime Derivatives. Pharmaceutical Chemistry Journal. URL:[Link]
-
Baba, Y., Iwakuma, M., Nagami, H. (2002). Extraction Mechanism for Copper(II) with 2-Hydroxy-4-n-octyloxybenzophenone Oxime. Industrial & Engineering Chemistry Research. URL:[Link]
-
Lazarova, Z., Sapundzhiev, T., Boyadzhiev, L. (1992). Kinetics and Mechanism of Copper Transfer by Hydroxy-Oximes in Three-Phase Liquid Systems. Separation Science and Technology. URL:[Link]
-
Preston, J. S. (2006). Mechanistic Studies on the Extraction of Copper by 5,8-Diethyl-7-hydroxy-dodecane-6-one Oxime (LIX 63). Solvent Extraction and Ion Exchange. URL:[Link]
Sources
Application Note: Methanone, Phenyl(4-Pyridyl)-, Oxime in Supramolecular Network Assembly
Application Note: Methanone, Phenyl(4-Pyridyl)-, Oxime in Supramolecular Network Assembly
Executive Summary
Methanone, phenyl(4-pyridyl)-, oxime (commonly known as 4-benzoylpyridine oxime or 4-BPO) is a highly versatile bifunctional tecton in crystal engineering and supramolecular chemistry. Its pharmacological derivatives are widely investigated for anticonvulsant activity [1], but its fundamental value in materials science lies in its ability to drive predictable self-assembly. By possessing both a strong hydrogen-bond donor (the oxime –OH) and an excellent hydrogen-bond acceptor/coordination site (the pyridine nitrogen), 4-BPO facilitates the rational design of 1D hydrogen-bonded chains, 2D metal-organic sheets, and 3D hierarchical networks.
This guide provides mechanistic insights and self-validating protocols for utilizing 4-BPO in the synthesis of advanced supramolecular architectures.
Mechanistic Principles of the Oxime-Pyridine Synthon
The rational design of supramolecular networks relies on the predictability of intermolecular interactions (synthons). 4-BPO operates via two primary mechanistic pathways:
-
Heteromeric Hydrogen Bonding (Thermodynamic Assembly): The oxime group ( pKa≈11.5 ) is a potent hydrogen bond donor, while the basic pyridine nitrogen ( pKa≈5.2 ) is a robust acceptor. In the absence of competing metal ions, the O−H⋯Npyridine interaction outcompetes homomeric oxime-oxime dimers. This causality drives the molecules to self-assemble head-to-tail, forming infinite 1D supramolecular chains [2].
-
Coordinate Covalent Bonding (Kinetic/Thermodynamic Assembly): When introduced to transition metal salts (e.g., Co2+ , Ni2+ ), the pyridine nitrogen acts as a Lewis base, forming dative bonds with the metal center. The oxime nitrogen or oxygen can also participate in coordination, altering the ligand field and generating 2D or 3D Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) [3].
Quantitative Data Summary
The structural outcomes of 4-BPO assembly vary drastically depending on the chosen pathway. Table 1 summarizes the crystallographic and physicochemical parameters typical of these networks.
Table 1: Comparative Parameters of 4-BPO Supramolecular Assemblies
| Parameter | 1D Hydrogen-Bonded Chain | 2D Co(II) Coordination Polymer |
| Primary Interaction | O−H⋯N (Pyridine) | Co−N (Pyridine), Co−N (Oxime) |
| Bond Distance (Å) | 2.65 – 2.75 (H-bond) | 2.05 – 2.15 (Coordinate covalent) |
| Assembly Driving Force | Non-covalent (Thermodynamic) | Dative / Coordinate Covalent |
| Dimensionality | 1D (Extended Chains) | 2D (Layered Sheets) |
| Secondary Interactions | π−π Stacking (Phenyl rings) | Interlayer Hydrogen Bonding |
| FTIR Signature Shift | Broad ν(O−H) at 3150 cm⁻¹ | Sharp ν(C=N) shift to 1610 cm⁻¹ |
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure the integrity of the assembly before proceeding.
Protocol A: Synthesis of the 4-BPO Ligand
Objective: Synthesize high-purity methanone, phenyl(4-pyridyl)-, oxime from its ketone precursor.
-
Reaction Setup: Dissolve 10.0 mmol of 4-benzoylpyridine in 20 mL of absolute ethanol. In a separate beaker, dissolve 15.0 mmol of hydroxylamine hydrochloride ( NH2OH⋅HCl ) and 15.0 mmol of sodium acetate ( NaOAc ) in 10 mL of deionized water.
-
Condensation: Add the aqueous solution dropwise to the ethanol solution under continuous magnetic stirring. Reflux the mixture at 80°C for 4 hours.
-
Causality: NaOAc acts as a buffer to deprotonate the hydroxylamine hydrochloride, generating the free nucleophile required to attack the ketone carbonyl.
-
-
Isolation: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the white precipitate under a vacuum and wash with cold distilled water to remove inorganic salts.
-
Self-Validation Checkpoint:
-
TLC: Run a TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the ketone spot ( Rf≈0.6 ) and the appearance of a new spot ( Rf≈0.3 ) confirms conversion.
-
FTIR: The appearance of a broad O−H stretch at 3200–3300 cm⁻¹ validates oxime formation.
-
Protocol B: Assembly of 1D Hydrogen-Bonded Networks
Objective: Grow defect-free single crystals of the 1D supramolecular chain via the O−H⋯N synthon.
-
Solvent System Preparation: Prepare a 1:1 (v/v) mixture of Acetone (polar, good solubility) and Hexane (non-polar, anti-solvent).
-
Dissolution: Dissolve 50 mg of synthesized 4-BPO in 5 mL of the solvent mixture. Sonicate for 5 minutes until optically clear.
-
Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a needle (1-2 small holes) to restrict the evaporation rate.
-
Causality: Slow evaporation ensures the system remains near equilibrium, allowing the thermodynamic product (highly ordered O−H⋯N chains) to form rather than kinetic amorphous precipitates.
-
-
Self-Validation Checkpoint: After 3–5 days, colorless block crystals will form. Single-Crystal X-Ray Diffraction (SCXRD) should reveal an O⋯N distance of ~2.70 Å, confirming the heteromeric synthon.
Protocol C: Assembly of a Co(II) Coordination Polymer
Objective: Construct a 2D metal-organic network using 4-BPO and Cobalt(II) nitrate.
-
Precursor Mixing: Dissolve 0.1 mmol of 4-BPO in 2 mL of Methanol. In a separate vial, dissolve 0.05 mmol of Co(NO3)2⋅6H2O in 2 mL of Methanol (Ligand:Metal ratio of 2:1).
-
Layering (Liquid Diffusion): In a narrow glass tube, carefully layer the ligand solution over the heavier metal salt solution. Use a 1 mL buffer layer of pure methanol between them to slow the diffusion rate.
-
Incubation: Leave the tube undisturbed in a dark environment at room temperature for 7–10 days.
-
Self-Validation Checkpoint:
-
Visual: A color shift from the pale pink of the hydrated Co(II) precursor to deep purple/red crystals indicates successful ligand field splitting alteration upon coordination.
-
Structural: SCXRD will confirm the Co−Npyridine dative bonds.
-
Supramolecular Assembly Workflow
The following diagram illustrates the divergent pathways 4-BPO can take depending on the environmental conditions (solvent evaporation vs. metal introduction).
Figure 1: Divergent supramolecular assembly pathways of methanone, phenyl(4-pyridyl)-, oxime.
References
-
Zhmurenko, L. A., Voronina, T. A., Litvinova, S., & Gudasheva, T. A. (2018). Physiochemical Properties of 3-and 4-Benzoylpyridine O-R-Oximes (1a-i and 2a-l). Pharmaceutical Chemistry Journal. Available at:[Link]
-
Topal, T. (2021). Synthesis, Theoretical Calculations, X-Ray, HS and Energy Framework Analysis of Oxime-pyridine Compounds. Acta Chimica Slovenica. Available at:[Link]
- Zakusov Research Institute of Pharmacology. (2018). 4-benzoylpyridine oxime derivatives having anticonvulsant activity as agents for treatment of epilepsy and paroxysmal states (Patent No. RU2643091C2). Google Patents.
Technical Notes & Optimization
Technical Support Center: Optimization & Troubleshooting for Methanone, Phenyl(4-pyridyl)-, Oxime Synthesis
Technical Support Center: Optimization & Troubleshooting for Methanone, Phenyl(4-pyridyl)-, Oxime Synthesis
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals synthesizing methanone, phenyl(4-pyridyl)-, oxime (commonly referred to as 4-benzoylpyridine oxime). This compound is a critical intermediate in the development of various biologically active molecules, including potent anticonvulsant agents[1].
Due to the presence of both a basic pyridyl nitrogen and an oxime functional group, researchers frequently encounter bottlenecks related to reaction equilibrium, E/Z isomerism, and product loss during aqueous workup. This guide provides field-proven methodologies, mechanistic insights, and targeted troubleshooting to maximize your isolated yield.
Mechanistic Causality: The Role of pH in Oximation
The condensation of 4-benzoylpyridine with hydroxylamine is a classic nucleophilic addition-elimination reaction[2]. However, the efficiency of this reaction is entirely dictated by the pH of the reaction medium[3].
Hydroxylamine is typically supplied as a hydrochloride salt ( NH2OH⋅HCl ). To act as a nucleophile, it must be liberated into its free base form. Conversely, the carbonyl oxygen of 4-benzoylpyridine must be protonated (or strongly hydrogen-bonded) to increase its electrophilicity. Furthermore, the final dehydration of the tetrahedral hemiaminal intermediate is acid-catalyzed[2].
If the pH is too low (< 4.0), hydroxylamine remains protonated ( NH3OH+ ) and non-nucleophilic. If the pH is too high (> 7.0), the carbonyl is not activated, and the dehydration step stalls. The optimal pH window is 4.5 to 6.0 , which is perfectly achieved using a sodium acetate ( NaOAc ) buffer.
Figure 1: pH-dependent mechanistic pathways in the synthesis of 4-benzoylpyridine oxime.
Optimized Experimental Protocol
This self-validating protocol utilizes an acetate buffer system to maintain the optimal pH, ensuring rapid conversion and high isolated yields[4].
Reagents:
-
4-Benzoylpyridine (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate trihydrate (1.5 eq)
-
Absolute Ethanol (Reaction solvent)
-
Deionized Water (Co-solvent/Workup)
Step-by-Step Workflow:
-
Substrate Dissolution: Suspend 4-benzoylpyridine (10.0 mmol, 1.83 g) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Buffer Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (15.0 mmol, 1.04 g) and sodium acetate trihydrate (15.0 mmol, 2.04 g) in 5 mL of deionized water. Self-Validation Check: The pH of this aqueous solution should read approximately 5.0.
-
Reaction Initiation: Add the aqueous buffer solution dropwise to the ethanolic ketone solution at room temperature.
-
Reflux: Heat the mixture to gentle reflux (approx. 80°C). Maintain reflux for 2 to 3 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 1:1 v/v). The starting material ( Rf≈0.6 ) should disappear, replaced by a lower-running oxime spot ( Rf≈0.3 ).
-
Concentration: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the majority of the ethanol.
-
Isoelectric Workup (Critical): Dilute the resulting slurry with 20 mL of cold water. Check the pH. Adjust the pH to 7.5 – 8.0 using saturated aqueous NaHCO3 . Causality: The pyridine ring has a pKa of ~5.2. If the solution is acidic, the product will protonate and dissolve in the aqueous layer. If too basic, the oxime ( pKa ~10) may deprotonate.
-
Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (7:3) to afford the pure (Z)-phenyl(pyridin-4-yl)methanone oxime as a crystalline solid[5].
Quantitative Data: Condition Optimization
The table below summarizes the causality between the chosen base, the resulting pH, and the final isolated yield of 4-benzoylpyridine oxime.
| Base Used (1.5 eq) | Solvent System | Resulting pH | Reaction Time | Isolated Yield | Primary Failure Mode |
| None | EtOH / H2O | ~ 2.0 | 24 hours | < 20% | Nucleophile deactivated ( NH3OH+ ) |
| NaOH | EtOH / H2O | ~ 10.5 | 12 hours | 45% | Slow dehydration; competing side reactions |
| Pyridine | Absolute EtOH | ~ 6.5 | 6 hours | 78% | Difficult solvent removal during workup |
| NaOAc | EtOH / H2O | ~ 5.0 | 2.5 hours | 94% | Optimal catalytic dehydration |
Troubleshooting FAQs
Q: My reaction stalls at 50-60% conversion even after 12 hours of reflux. How do I drive it to completion? A: Oximation is a reversible condensation reaction that produces water. If you are using a strictly aqueous system or an improper pH, equilibrium will prevent full conversion. Ensure you are using the NaOAc buffer method (pH ~5.0) which accelerates the forward dehydration step. If the reaction still stalls, use a Dean-Stark trap with toluene to azeotropically remove water, driving the equilibrium toward the oxime product[2].
Q: After concentrating the solvent and adding water, my product forms a viscous oil instead of precipitating as a solid. What went wrong? A: This is a classic symptom of E/Z isomerism. 4-Benzoylpyridine oxime can form both syn and anti isomers, and mixtures of these isomers severely depress the melting point, resulting in an oil[6]. To resolve this, extract the oil into ethyl acetate, dry, and concentrate it. Then, perform a hot recrystallization using an Ethanol/Water mixture. The thermodynamic (Z)-isomer is more stable and will selectively crystallize out of the solution upon slow cooling.
Q: I confirmed full conversion by TLC, but my isolated yield after aqueous extraction is less than 30%. Where is my product? A: Your product is likely trapped in the aqueous layer due to an improper workup pH. The 4-pyridyl group is basic ( pKa≈5.2 ). If your aqueous layer is acidic (pH < 5), the pyridine nitrogen protonates, making the entire molecule highly water-soluble. You must adjust the aqueous phase to a mildly basic pH (7.5 – 8.0) using saturated sodium bicarbonate before extracting with ethyl acetate. This ensures the molecule is in its neutral, lipophilic state.
Q: Can I use this protocol for 3-benzoylpyridine or 2-benzoylpyridine? A: Yes, the NaOAc buffered protocol is highly translatable to 3-benzoylpyridine[1]. However, for 2-benzoylpyridine, steric hindrance from the adjacent pyridyl nitrogen and potential intramolecular hydrogen bonding may require extended reflux times (up to 8 hours) or the use of a stronger acid catalyst (like p-TsOH) in a Dean-Stark apparatus.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxime â Grokipedia [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aldlab-chemicals_(Z)-phenyl(pyridin-4-yl)methanone oxime [aldlab.com]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Crystallization of Methanone, Phenyl(4-pyridyl)-, Oxime
Technical Support Center: Troubleshooting Crystallization of Methanone, Phenyl(4-pyridyl)-, Oxime
Welcome to the Technical Support Center for the purification and crystallization of methanone, phenyl(4-pyridyl)-, oxime (also known as 4-benzoylpyridine oxime). This compound is a critical structural motif and intermediate in the development of ROCK (Rho-associated kinase) inhibitors, anticonvulsant agents, and novel photobase-generating DNA-photocleavers[1].
Despite its high synthetic value, the isolation of 4-benzoylpyridine oxime is frequently complicated by polymorphic instability, E/Z geometric isomerism[2], and a high propensity for liquid-liquid phase separation (commonly known as "oiling out")[3]. This guide provides authoritative, self-validating protocols and troubleshooting strategies to ensure high-yield, high-purity crystallization.
Crystallization Thermodynamic Workflow
The following diagram maps the thermodynamic pathways of oxime crystallization, highlighting the critical divergence between successful nucleation and phase separation failure.
Thermodynamic pathways of 4-benzoylpyridine oxime crystallization vs. oiling out.
Self-Validating Protocol: Dual-Solvent (Anti-Solvent) Crystallization
To achieve the characteristic yellow needle-like crystals of 4-benzoylpyridine oxime[4], rely on this optimized anti-solvent methodology. Every step is designed as a self-validating system to ensure thermodynamic control.
Step 1: Dissolution
-
Action: Suspend the crude oxime in a minimal volume of a "good" solvent (e.g., chloroform or dichloromethane) at 35 °C.
-
Causality: High solubility in halogenated solvents ensures the complete destruction of the crude crystalline lattice, fully solvating both E and Z isomeric mixtures alongside unreacted ketone precursors.
Step 2: Micro-Filtration
-
Action: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean, dry crystallization vessel.
-
Causality: Removes insoluble impurities, dust, and heterogeneous nucleation sites that could trigger premature, uncontrolled precipitation before the desired supersaturation level is reached.
Step 3: Titration of Anti-Solvent
-
Action: Under constant, gentle agitation (200–300 rpm), add an anti-solvent (e.g., heptane or hexane) dropwise until the solution becomes faintly turbid (the cloud point)[4].
-
Causality: Dropwise addition gradually increases supersaturation. Rapid addition forces the system deep into the labile zone, bypassing solid-liquid equilibrium and causing the oxime to "oil out" as a dense liquid phase[3].
Step 4: Thermal Annealing and Seeding
-
Action: Heat the turbid solution slightly (approx. 3–5 °C) until it clarifies. Immediately introduce 0.1–0.5 wt% of pure 4-benzoylpyridine oxime seed crystals.
-
Causality: Heating pushes the system back into the metastable zone. Seeding within this zone bypasses the high activation energy barrier required for primary nucleation, directing the thermodynamic driving force strictly toward crystal growth[5].
Step 5: Controlled Cooling & Isolation
-
Action: Cool the system at a linear rate of 0.1 °C/min down to 4 °C. Vacuum filter the resulting yellow needles, wash with cold anti-solvent, and dry under a vacuum at 40 °C.
-
Causality: Slow cooling maintains the supersaturation level strictly within the metastable zone, promoting the growth of large, high-purity macroscopic crystals rather than trapping impurities in amorphous aggregates.
Troubleshooting Guide & FAQs
Q1: My oxime product consistently "oils out" into a sticky, resinous mass instead of forming crystals. What is the mechanistic cause, and how can I fix it? A1: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturated solution crosses the binodal liquid-liquid coexistence curve before it reaches the solid-liquid equilibrium curve[3]. This is highly common in organic reactive crystallization of flexible molecules like oximes.
-
The Fix: You must shift the thermodynamic phase boundaries. If you are using an ethanol/water system, switch to a chloroform/heptane or ether/hexane system[4]. Additionally, lower your cooling rate and ensure you introduce seed crystals before the cloud point is reached to force solid-liquid nucleation, entirely bypassing the LLPS region[5].
Q2: NMR analysis of my crystallized product shows a mixture of E and Z isomers. How can I isolate the thermodynamically preferred isomer? A2: The oximation of 4-benzoylpyridine inherently yields a mixture of E and Z isomers, though the E isomer is generally thermodynamically preferred due to reduced steric clash between the oxime hydroxyl group and the bulky pyridine/phenyl rings[2].
-
The Fix: Utilize fractional crystallization. The E and Z isomers exhibit different solubility profiles. Slow crystallization from a mixed-polarity system (e.g., toluene/methanol) will selectively precipitate the less soluble isomer[4]. If the Z isomer is specifically required, visible-light-mediated energy transfer (EnT) catalysis can be employed to photoisomerize the E form in solution prior to recrystallization[2].
Q3: The crystals formed are extremely fine powders that clog the filter, resulting in poor isolated yield. How do I improve the crystal habit? A3: Fine powders indicate a massive, uncontrolled primary nucleation event (the product "crashed out"), meaning the system was pushed too deep into the labile zone too quickly.
-
The Fix: Implement a temperature cycling (Ostwald ripening) protocol. Heat the suspension slightly to dissolve the finest particles (which possess higher solubility due to the Gibbs-Thomson effect), then cool slowly. This transfers mass from the fines to the larger crystals, drastically improving needle size, filterability, and purity.
Data Presentation: Solvent Selection Matrix
Selecting the correct solvent system is the most critical variable in preventing phase separation and optimizing the crystal habit of 4-benzoylpyridine oxime.
| Solvent System (Good / Anti-Solvent) | Typical Crystal Habit | Risk of Oiling Out | Recommended Application |
| Chloroform / Heptane | Yellow Needles | Low | High-purity analytical samples; scale-up[4] |
| Ether / Hexane | Fine Needles | Moderate | Temperature-sensitive derivatives[4] |
| Toluene / Methanol | Prisms | Low | E/Z isomer separation via fractional crystallization[4] |
| Ethanol / Water | Amorphous / Powder | High | Bulk precipitation (requires extensive Ostwald ripening) |
References
-
p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Handbook for Chemical Process Research and Development, Second Edition. Pageplace. Available at:[Link]
-
Optimization and Design of Reactive Crystallization Process. White Rose eTheses Online. Available at:[Link]
-
United States Patent Office: Pyridodiazepines and Derivatives. Google Patents / Googleapis. Available at:[Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at:[Link]
Sources
reducing impurities in methanone, phenyl(4-pyridyl)-, oxime preparation
reducing impurities in methanone, phenyl(4-pyridyl)-, oxime preparation
Welcome to the technical support center for the synthesis and purification of phenyl(4-pyridyl)methanone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific oximation. Our focus is on providing practical, in-depth solutions to minimize impurities and maximize yield and purity, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and observations made during the synthesis.
Q1: My reaction mixture has turned dark brown/yellow. Is this normal, and what does it indicate?
A: While a pale yellow color can be normal, a significant darkening to brown or dark yellow often indicates undesirable side reactions or decomposition. This can be caused by several factors:
-
Decomposition of Hydroxylamine: The hydroxylamine reagent can decompose, particularly if the reaction is heated for an extended period or at too high a temperature[1].
-
Side Reactions: The formation of colored byproducts, such as azines or other condensation products, can also lead to discoloration[1].
-
Impure Starting Materials: Using an impure starting ketone or solvent can introduce contaminants that react or decompose under the reaction conditions to form colored species[1].
Solution: Use fresh, high-purity reagents. If heating is necessary, apply it gently and for the minimum time required. Consider preparing free hydroxylamine from its salt in situ at a low temperature before adding the ketone to improve stability[1].
Q2: My TLC plate shows multiple spots, including one that matches my starting ketone. What are the likely impurities?
A: The presence of multiple spots is a clear indicator of an incomplete reaction or the formation of side products. The most common impurities are:
-
Unreacted Phenyl(4-pyridyl)methanone: This is the most frequent impurity, indicating the reaction has not gone to completion[1].
-
Geometric Isomers (E/Z): As a ketoxime with two different aryl groups, your product can exist as two stable geometric isomers (E and Z), which may appear as separate, closely-spaced spots on a TLC plate[2][3].
-
Hydrolysis Product: The oxime can hydrolyze back to the starting ketone, especially if exposed to acidic conditions during workup or purification[2][4].
-
Beckmann Rearrangement Product: In the presence of acid and heat, the oxime can undergo a Beckmann rearrangement to form the corresponding amide, which will have a different Rf value[1][4].
Q3: The reaction yield is very low. What are the primary causes for product loss?
A: Low yield is a common frustration that can often be traced back to two key areas: reaction conditions and workup procedures.
-
Incorrect pH: Oxime formation is highly pH-dependent. The reaction is typically fastest in a weakly acidic medium (pH 4–6)[1]. If the solution is too acidic, the hydroxylamine is excessively protonated, reducing its nucleophilicity. If it is too basic, the ketone's carbonyl group is not sufficiently activated for nucleophilic attack[1].
-
Product Lost During Workup: Phenyl(4-pyridyl)methanone oxime has some aqueous solubility due to the pyridine nitrogen and the oxime group. Significant product can be lost to the aqueous layers during extraction[1].
Solution: Control the pH by using a buffer system, such as sodium acetate when starting with hydroxylamine hydrochloride[5]. Before discarding any aqueous layers from your extraction, spot them on a TLC plate to check for product. If product is present, perform additional extractions with your organic solvent. Washing the combined organic layers with saturated brine can also help minimize the loss of product to the aqueous phase[1].
Q4: How can I confirm the purity and identity of my final product?
A: A combination of techniques is recommended for full characterization:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate[1]. Co-spotting with the starting material is essential to confirm its absence.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities will typically cause the melting point to be depressed and broaden over a wider range[1].
-
Spectroscopy:
-
¹H NMR: Confirms the structure and can be used to determine the ratio of E/Z isomers if present.
-
IR Spectroscopy: Look for characteristic bands for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹)[2].
-
In-Depth Troubleshooting & Optimization Guides
This section provides detailed protocols and explanations for overcoming more complex challenges in the synthesis and purification of phenyl(4-pyridyl)methanone oxime.
Guide 1: Managing Geometric (E/Z) Isomerism
The formation of both E and Z isomers is inherent to this synthesis and is a primary source of "impurity" that can complicate purification and characterization. The two isomers often have very similar polarities but distinct physical properties.
Causality: The C=N double bond in the oxime restricts rotation, leading to two possible spatial arrangements of the phenyl and 4-pyridyl groups relative to the hydroxyl group[3]. The ratio of these isomers formed is often under thermodynamic control and can be difficult to predict or alter synthetically[6].
Troubleshooting Workflow for Isomers
Caption: Decision tree for identifying and addressing E/Z isomerism.
Experimental Protocol: Separation of Isomers
-
Fractional Recrystallization: This technique exploits potential differences in the solubility of the E and Z isomers in a given solvent system.
-
Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or ethanol)[7][8][9].
-
Allow the solution to cool very slowly to room temperature. The less soluble isomer may crystallize out first.
-
Collect the first crop of crystals by filtration.
-
Concentrate the mother liquor and cool further (e.g., in an ice bath) to obtain subsequent crops of crystals, which will be enriched in the more soluble isomer.
-
Analyze each crop by TLC and/or ¹H NMR to determine its isomeric purity. Repeat the process on each crop until a pure isomer is isolated.
-
-
Column Chromatography: This is often more effective for separating isomers with small differences in polarity[9][10].
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate)[7][8].
-
Carefully load the adsorbed product onto the column.
-
Elute the column with a solvent gradient, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect small fractions and analyze each by TLC to identify and combine the fractions containing each pure isomer.
-
Guide 2: Minimizing Key Side Reactions
The two most detrimental side reactions in this synthesis are hydrolysis and the Beckmann rearrangement. Both are promoted by acidic conditions and heat.
Reaction and Side-Reaction Pathways
Caption: Desired oximation pathway and key impurity-forming side reactions.
Optimization Table: Influence of Reaction Conditions
| Parameter | Condition | Effect on Purity | Rationale |
| pH | pH < 4 | Decreased | Promotes hydrolysis and Beckmann rearrangement[1][4]. Reduces nucleophilicity of hydroxylamine[1]. |
| pH 4-6 | Optimal | Balances activation of the carbonyl group with the nucleophilicity of hydroxylamine for the fastest reaction rate[1]. | |
| pH > 7 | Decreased | Reduces the electrophilicity of the carbonyl carbon, slowing the desired reaction and allowing more time for side reactions[1]. | |
| Temperature | High Temp (>50°C) | Decreased | Significantly accelerates both hydrolysis and Beckmann rearrangement[4]. Can cause hydroxylamine decomposition[1]. |
| Room Temp (RT) | Optimal | Generally sufficient for oximation to proceed cleanly without promoting side reactions. | |
| Workup | Acidic Wash | Decreased | Can cause hydrolysis of the purified oxime back to the ketone during extraction[1]. |
| Neutral/Mild Base Wash | Optimal | Neutralizes any excess acid catalyst, preventing acid-catalyzed degradation during solvent removal[1]. |
Experimental Protocol: Optimized Synthesis
This protocol is designed to maximize yield while minimizing impurity formation.
-
Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) in a suitable solvent like aqueous ethanol. Stir until fully dissolved. This creates a buffered solution in the optimal pH range[5].
-
Ketone Addition: Dissolve phenyl(4-pyridyl)methanone (1.0 eq.) in a minimum amount of the reaction solvent and add it dropwise to the stirring hydroxylamine solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting ketone by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours. Avoid unnecessary heating.
-
Quenching and Extraction:
-
Once the reaction is complete, pour the mixture into cold water.
-
Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers.
-
-
Washing:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or ethyl acetate[7][8].
References
-
Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. 2017. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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Oxime. Wikipedia. Available from: [Link]
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Oxime. Grokipedia. Available from: [Link]
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Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview. PubMed. 2010. Available from: [Link]
-
Research Progress on Sustainable and Green Production of Oxime. ACS Publications. Available from: [Link]
- Alkyl pyridinium salt, 2-carboxaldehyde oximes and process of preparation. Google Patents.
-
Green Approach for Synthesis of Oximes by Using Natural Acids. Available from: [Link]
- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. Google Patents.
-
A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC. Available from: [Link]
-
(Z)-phenyl(pyridin-4-yl)methanone oxime. Aldlab-chemicals. Available from: [Link]
-
Product Class 15: Oximes. Available from: [Link]
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Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Available from: [Link]
-
Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. 2014. Available from: [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry (RSC Publishing). 2018. Available from: [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. Available from: [Link]
-
Geometrical isomerism in Oximes, azocompounds, imines,hydrazones, phenyl hydrazones etc. YouTube. 2026. Available from: [Link]
-
Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. OSTI. 2023. Available from: [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews - ACS Publications. 2017. Available from: [Link]
-
Phenyl-(4-pyridin-4-ylphenyl)methanone. PubChem. 2026. Available from: [Link]
- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. Google Patents.
-
reaction in oximes of. Available from: [Link]
-
Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. Academia.edu. Available from: [Link]
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- 10. osti.gov [osti.gov]
purification techniques for methanone, phenyl(4-pyridyl)-, oxime reaction mixtures
purification techniques for methanone, phenyl(4-pyridyl)-, oxime reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of phenyl(pyridin-4-yl)methanone oxime (also known as 4-benzoylpyridine oxime, CAS: 2147-26-4[1]). As a critical diaryl ketoxime intermediate used in the synthesis of neuroactive therapeutics—particularly in the development of anticonvulsant agents[2]—achieving high purity is paramount.
Because this molecule contains both a basic pyridine ring and a nucleophilic/weakly acidic oxime moiety, its purification from crude reaction mixtures presents unique chromatographic and crystallization challenges. This guide provides field-proven troubleshooting strategies, quantitative purification data, and self-validating protocols to ensure high-yield isolation.
Section 1: Troubleshooting Guide & FAQs
Q: Why does my phenyl(pyridin-4-yl)methanone oxime streak severely on silica gel, and how can I prevent it? A:
-
Causality: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing. Furthermore, the slightly acidic nature of the silica can catalyze the hydrolysis of the oxime back to the starting ketone (4-benzoylpyridine) or induce a Beckmann rearrangement[3].
-
Resolution: Pre-treat the silica gel with 1–5% triethylamine (TEA) or use basic alumina. The TEA competitively binds and neutralizes the acidic silanol sites.
-
Self-Validation: Run a 2D TLC (two-dimensional thin-layer chromatography). Spot the crude mixture, run it in one direction, dry the plate, and run it perpendicularly in the same solvent. If the oxime spot appears off the diagonal, it is actively degrading on the silica, confirming that TEA deactivation is mandatory.
Q: I am trying to separate the E and Z isomers of the oxime. What is the most effective technique? A:
-
Causality: The E and Z isomers of diaryl ketoximes have different dipole moments and steric profiles, leading to differential solubility and chromatographic mobility[3]. The (Z)-phenyl(pyridin-4-yl)methanone oxime[1] often exhibits different hydrogen-bonding capabilities compared to the (E)-isomer.
-
Resolution: Fractional recrystallization from ethanol/water is usually sufficient to enrich the thermodynamically more stable isomer. For absolute baseline separation, careful flash chromatography using a deactivated column and a non-polar solvent system (e.g., Toluene/Ethyl Acetate) is required.
-
Self-Validation: Use 1 H NMR spectroscopy to confirm isomeric purity. The chemical shift of the ortho-protons on the phenyl and pyridine rings will differ significantly between the E and Z isomers due to the anisotropic deshielding effect of the oxime hydroxyl group.
Q: My purified oxime precipitates as a sticky oil rather than a crystalline solid. How do I induce crystallization? A:
-
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point, or when trace impurities (like unreacted ketone or trapped solvent) depress the melting point, creating a supercooled liquid state.
-
Resolution: Perform trituration. Dissolve the oil in a minimal amount of diethyl ether, then slowly add hexanes while vigorously scratching the inside of the flask with a glass rod to provide kinetic nucleation sites.
-
Self-Validation: If trituration fails, extract a 10 µL sample of the oil and analyze it via 1 H NMR. If the purity is >95%, the issue is purely thermodynamic (a lack of nucleation). Proceed immediately to seeding with a pure crystal.
Section 2: Quantitative Comparison of Purification Strategies
To optimize your workflow, consult the table below to select the purification method that best aligns with your purity requirements and scale.
| Purification Technique | Target Impurities Removed | Typical Yield (%) | Expected Purity (%) | Scalability | Key Advantage |
| Liquid-Liquid Extraction | Salts, NH 2 OH, Water-soluble byproducts | 90–95% | 80–85% | High | Rapid removal of inorganic reagents |
| Recrystallization (EtOH/H 2 O) | Trace ketone, minor isomers | 70–80% | >98% | High | Cost-effective, highly scalable |
| Deactivated Silica Chromatography | Unreacted ketone, closely eluting organics | 60–75% | >99% | Low-Medium | Absolute separation of E/Z isomers |
Section 3: Self-Validating Experimental Protocols
Protocol A: Aqueous Quench and Liquid-Liquid Extraction
The standard synthesis involves reacting 4-benzoylpyridine with hydroxylamine hydrochloride in refluxing ethanol[4]. This protocol isolates the crude oxime.
-
Concentration: Evaporate the reaction solvent (ethanol) under reduced pressure until a thick slurry remains.
-
Neutralization (Critical Step): Suspend the slurry in ethyl acetate (EtOAc) and slowly add saturated aqueous NaHCO 3 .
-
Causality: The reaction produces HCl as a byproduct. If unneutralized, the pyridine nitrogen (pKa ~5.2) becomes protonated, rendering the product highly water-soluble and impossible to extract into the organic phase[4].
-
-
Validation Checkpoint: Test the aqueous layer with pH paper. The extraction will only be successful if the pH is strictly >7.5. If it is acidic, add more NaHCO 3 .
-
Separation: Separate the phases. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield the crude oxime.
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
Use this protocol if the crude mixture contains >10% unreacted 4-benzoylpyridine.
-
Column Preparation: Slurry standard silica gel in a mixture of Hexanes/EtOAc (7:3) containing 2% Triethylamine (TEA) by volume. Pour the column and flush with 2 column volumes of the TEA-containing solvent.
-
Causality: TEA competitively binds to the acidic silanol sites, preventing oxime hydrolysis and pyridine streaking[3].
-
-
Loading: Dissolve the crude oxime in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute using a gradient of Hexanes/EtOAc (7:3 to 1:1).
-
Validation Checkpoint: Spot the fractions on a TLC plate. The oxime should elute as a tight, circular spot without tailing. Tailing indicates insufficient TEA deactivation.
Protocol C: Nucleation-Controlled Recrystallization
Use this protocol for high-purity scaling without chromatography.
-
Dissolution: Dissolve the crude oxime in a minimum volume of boiling absolute ethanol.
-
Anti-Solvent Addition: Dropwise, add hot distilled water until the solution becomes faintly turbid. Add just enough hot ethanol (1-2 drops) to clear the turbidity.
-
Causality: A binary solvent system (EtOH/H 2 O) allows for precise control of the solubility curve, preventing the supersaturation that leads to oiling out.
-
-
Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.
-
Validation Checkpoint: If an oil forms at the bottom of the flask instead of crystals, reheat the mixture until homogeneous, add 5% more ethanol, and cool at a slower rate (e.g., in a warm water bath that cools overnight).
Section 4: Workflows and Logical Relationships
Workflow for the isolation and purification of phenyl(pyridin-4-yl)methanone oxime.
Decision tree for troubleshooting oil formation during oxime crystallization.
References
-
Recent advancement in the discovery and development of anti-epileptic biomolecules: An insight into structure activity relationship and Docking Source: ResearchGate / Pharmaceutical Chemistry Journal[Link][2]
-
Oxime Ethers as Versatile Precursors in Organic Synthesis: A Review Source: ResearchGate [Link][3]
-
United States Patent Office - Benzoylpyridine Oxime Synthesis Source: Googleapis.com (US Patent Archives)[Link][4]
Sources
🔬 Technical Support Center: Methanone, Phenyl(4-pyridyl)-, Oxime Quantification
🔬 Technical Support Center: Methanone, Phenyl(4-pyridyl)-, Oxime Quantification
Welcome to the Analytical Support Portal. This hub provides field-proven protocols, troubleshooting workflows, and technical FAQs for the chromatographic quantification of methanone, phenyl(4-pyridyl)-, oxime (commonly known as 4-benzoylpyridine oxime).
This compound presents two distinct chromatographic challenges: the highly basic nature of the pyridine ring, which causes severe peak tailing, and the geometric isomerism of the oxime group, which leads to peak splitting. The guides below are designed to help you navigate these challenges using self-validating methodologies.
📋 1. Self-Validating Experimental Protocol: HPLC-UV Quantification
This step-by-step methodology is optimized for the extraction and quantification of 4-benzoylpyridine oxime derivatives (such as GIZH-298) from biological matrices like plasma. Every phase includes a self-validating checkpoint to ensure system integrity before proceeding.
Phase 1: Sample Preparation & Extraction
Causality: Efficient recovery requires disrupting protein binding without degrading the oxime. We utilize a rapid solvent-precipitation method to instantly denature proteins while solubilizing the analyte.
-
Aliquot: Transfer 50 µL of the biological matrix (e.g., rat plasma) into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing your internal standard.
-
Mechanism: The 3:1 organic-to-aqueous ratio forces immediate protein denaturation, releasing the protein-bound oxime.
-
-
Agitation & Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Extract the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.
-
Validation Check: The filtrate must be completely transparent. Any turbidity indicates incomplete precipitation, which will irreversibly foul the HPLC column.
-
Phase 2: Chromatographic Separation
Causality: To prevent secondary interactions between the basic pyridine nitrogen and residual silanols on the stationary phase, we employ an end-capped column with a tightly controlled, buffered mobile phase.
-
Column Selection: Install an end-capped C18 or a shape-selective Phenyl-Hexyl column (150 x 4.6 mm, 3 µm).
-
Mobile Phase Preparation: Prepare an isocratic mixture of 0.19 M Ammonium Acetate and Acetonitrile (56:44, v/v). Adjust the aqueous buffer to pH 4.5 using glacial acetic acid.
-
Run Conditions: Set the flow rate to 1.0 mL/min and the column oven to 25°C.
-
Detection: Monitor UV absorbance at 250–280 nm.
-
Validation Check (System Suitability Test - SST): Before injecting samples, inject a standard. The run is only valid if the Tailing Factor ( Tf ) is ≤1.5 and the %RSD of the peak area across 5 replicate injections is ≤2.0% .
-
📊 2. Quantitative Data & Validation Summary
The following table summarizes the validated parameters for the pharmacokinetic quantification of 4-benzoylpyridine oxime derivatives, ensuring your method meets regulatory bioanalytical standards.
| Parameter | Optimized Value / Condition | Mechanistic Rationale |
| Mobile Phase Buffer | 0.19 M Ammonium Acetate | High ionic strength masks silanols; prevents pyridine tailing. |
| Mobile Phase pH | 4.5 | Controls the ionization state of the basic pyridine nitrogen. |
| Linear Dynamic Range | 100 – 5000 ng/mL | Validated range for pharmacokinetic profiling in plasma (2)[2]. |
| Limit of Detection (LOD) | 100 ng/mL | Ensures adequate sensitivity for trace-level biological analysis. |
| Extraction Recovery | > 86.8% | Validates the efficiency of the 3:1 acetonitrile protein precipitation. |
| E/Z Resolution ( Rs ) | > 1.8 (If separating) | Ensures baseline separation of geometric isomers for individual quantification. |
| Tailing Factor ( Tf ) | ≤1.5 | Self-validating checkpoint for successful silanol masking. |
🔄 3. Troubleshooting Workflows
Use the following logical decision matrices to troubleshoot the two most common issues encountered with this compound: Pyridine tailing and E/Z isomer splitting.
Logical workflow for resolving pyridine tailing and E/Z isomer splitting in HPLC method development.
Decision matrix for handling E/Z geometric isomers based on analytical quantification goals.
❓ 4. Technical FAQs
Q1: My chromatogram shows a distinct shoulder on the main peak. Is my compound degrading? A: Not necessarily. Methanone, phenyl(4-pyridyl)-, oxime contains a C=N double bond, allowing it to exist as a mixture of E and Z geometric isomers. Because the energy barrier for rotation around the C=N bond is relatively high, these isomers are stable at room temperature and often partially resolve on standard C18 columns, appearing as a split peak or shoulder (3)[3].
-
For Total Quantification: Force co-elution by increasing the column temperature (e.g., 40°C) and using a steeper organic gradient.
-
For Isomer Separation: Switch to a shape-selective stationary phase (like a cholesterol-based or phenyl-hexyl column) (4)[4] and utilize a shallow gradient to achieve baseline resolution.
Q2: Why is the peak tailing severely (Tailing Factor > 2.0)? A: This is a classic symptom of the pyridine moiety. The basic nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor and cation, interacting with unreacted, acidic silanol groups on the silica support of the stationary phase.
-
Solution: Transition to a fully end-capped column. More importantly, modify your mobile phase by incorporating a volatile buffer like 0.19 M ammonium acetate adjusted to pH 4.5. This specific pH ensures the pyridine nitrogen remains consistently protonated while the high ionic strength masks the residual silanols.
Q3: How can I validate the extraction efficiency from biological matrices? A: When extracting 4-benzoylpyridine oxime derivatives from plasma, protein binding must be completely disrupted. Use a 3:1 ratio of cold acetonitrile to plasma. To make this a self-validating system, always run a pre-extraction spiked matrix (to calculate absolute recovery) and a post-extraction spiked matrix (to evaluate matrix effects). A validated recovery rate for this class of compounds should be >85% (2)[2].
📚 5. References
-
Singh, H., et al. (2007). "A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue". Journal of Analytical Toxicology. Available at:[Link]
-
Litvinova, S., et al. (2026). "Development and validation of the quantification of GIZH-298, possessing in the rat blood plasma by HPLC-UF". ResearchGate. Available at:[Link]
-
MicroSolv Technology Corp. (2025). "Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer". MicroSolv. Available at: [Link]
Sources
Reference Data & Comparative Studies
Comparative Guide: Methanone, phenyl(4-pyridyl)-, oxime vs. 2-Benzoylpyridine oxime
Comparative Guide: Methanone, phenyl(4-pyridyl)-, oxime vs. 2-Benzoylpyridine oxime
Executive Summary: The Power of Positional Isomerism
In applied chemistry, the positional shift of a single heteroatom can completely redefine a molecule's utility. This guide objectively compares two closely related pyridyl ketoximes: methanone, phenyl(4-pyridyl)-, oxime (commonly known as 4-benzoylpyridine oxime) and 2-benzoylpyridine oxime .
While they share the same molecular weight and core functional groups, their divergent structural geometries dictate entirely different applications. The para-nitrogen positioning in 4-benzoylpyridine oxime makes it an ideal scaffold for neuropharmacological drug development, specifically as a potent anticonvulsant[1][2]. Conversely, the ortho-nitrogen in 2-benzoylpyridine oxime enables robust bidentate chelation, making it a highly selective reagent for transition metal extraction and coordination chemistry[3][4].
This guide synthesizes experimental data, structural causality, and field-proven protocols to help researchers select the appropriate isomer for their specific workflows.
Structural Causality & Chemical Profiling
To understand their divergent applications, we must examine the causality behind their chemical behavior:
-
4-Benzoylpyridine Oxime (CAS: 2147-26-4)[5]: The nitrogen atom on the pyridine ring is in the para position (position 4) relative to the ketoxime carbon. This creates a linear, sterically open molecule. Because the pyridine nitrogen is too far from the oxime hydroxyl group, it cannot form stable chelate rings with metal ions. However, this lack of steric hindrance makes the oxime oxygen highly accessible for O-alkylation. Derivatizing this site with lipophilic groups (e.g., morpholinoethyl) yields compounds like GIZH-298 , which easily cross the blood-brain barrier to modulate central nervous system (CNS) receptors[6].
-
2-Benzoylpyridine Oxime (CAS: 1826-28-4)[7][8][9]: The nitrogen atom is in the ortho position (position 2). This proximity allows the pyridine nitrogen and the oxime nitrogen (or oxygen) to act as a bidentate ligand, forming highly stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Ni²⁺, Co²⁺)[3][10]. Furthermore, this chelation geometry is capable of stabilizing unusually high metal oxidation states, such as Ni(III) and Ni(IV), which is critical for advanced catalytic applications[4][11].
Table 1: Physicochemical and Application Profiling
| Property / Metric | Methanone, phenyl(4-pyridyl)-, oxime | 2-Benzoylpyridine oxime |
| Common Name | 4-Benzoylpyridine oxime | 2-Benzoylpyridine oxime |
| CAS Number | 2147-26-4[5] | 1826-28-4[7][8][9] |
| Molecular Formula | C₁₂H₁₀N₂O | C₁₂H₁₀N₂O |
| Primary Application | Neuropharmacology (Anticonvulsants)[1][2] | Analytical Chemistry / Hydrometallurgy[3][10] |
| Mechanism of Action | CNS receptor modulation via derivatives[6] | Bidentate N,N- or N,O- metal chelation[3][10] |
| Key Derivative/Complex | GIZH-298 (O-(2-morpholinoethyl) oxalate)[6] | [Ni(L)₂] or [Cu(L)₂] complexes[4][11] |
Comparative Performance Data
A. Neuropharmacological Efficacy (4-Benzoylpyridine Oxime Derivatives)
When derivatized into GIZH-298, the 4-benzoylpyridine oxime scaffold demonstrates profound anticonvulsant activity, significantly outperforming standard clinical therapeutics like Valproic Acid (VPA) in cobalt-induced epilepsy models[12][13].
Table 2: In Vivo Anticonvulsant Performance (Rat Model) [12][13]
| Compound | Effective Dose | Time to Efficacy | Seizure Elimination Rate | Survival Rate |
| GIZH-298 | 60 mg/kg | 50 minutes | 100% | 100% |
| Valproic Acid (VPA) | 100 mg/kg | 3 hours | 71% | 86% |
B. Metal Extraction Efficiency (2-Benzoylpyridine Oxime)
For hydrometallurgical applications, 2-benzoylpyridine oxime acts as a selective extractant. Its ability to form hydrophobic complexes allows for the rapid phase-transfer of metals from aqueous waste to organic solvents[3][10].
Table 3: Typical Solvent Extraction Parameters [3][10]
| Target Metal | Optimal pH Range | Extraction Solvent | Spectrophotometric λ_max |
| Copper (Cu²⁺) | 4.5 - 6.0 | Chloroform / Toluene | ~410 nm |
| Nickel (Ni²⁺) | 7.0 - 8.5 | Chloroform | ~380 nm |
Mechanistic Workflows & Visualizations
Workflow 1: Pharmacological Development of 4-Benzoylpyridine Oxime
Caption: Workflow of 4-benzoylpyridine oxime derivatization to GIZH-298 and its anticonvulsant pathway.
Workflow 2: Metal Chelation via 2-Benzoylpyridine Oxime
Caption: Bidentate chelation and solvent extraction workflow of transition metals using 2-benzoylpyridine oxime.
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific conditions are chosen.
Protocol A: In Vivo Anticonvulsant Screening of 4-Benzoylpyridine Oxime Derivatives (GIZH-298)[12][13]
Causality Focus: Validating CNS penetration and receptor interaction through a controlled epilepsy model.
-
Model Induction: Induce a chronic epileptogenic focus in adult Wistar rats by applying cobalt powder to the sensorimotor zone of the cortex. Why? Cobalt induces stable, recurrent focal seizures that closely mimic human intractable epilepsy, providing a rigorous testbed.
-
Seizure Triggering: Administer homocysteine thiolactone (i.p.) to trigger an unfolded status epilepticus. Monitor via continuous EEG to confirm high-amplitude generalized discharges.
-
Compound Administration: Administer GIZH-298 at 60 mg/kg (i.p.) once behavioral convulsive seizure manifestations begin.
-
Validation & Observation: Record EEG and behavioral metrics for 5 hours post-injection.
Protocol B: Solvent Extraction of Cu(II) using 2-Benzoylpyridine Oxime[3][10]
Causality Focus: Utilizing pH-dependent bidentate chelation to drive organic phase transfer.
-
Aqueous Preparation: Prepare a 100 mL aqueous sample containing trace Cu(II) ions. Buffer the solution to pH 5.5 using a sodium acetate/acetic acid buffer. Why? At pH 5.5, the oxime group is primed for coordination without precipitating the metal as a hydroxide, ensuring optimal bidentate N,N-chelation.
-
Organic Ligand Addition: Add 10 mL of a 0.01 M solution of 2-benzoylpyridine oxime dissolved in chloroform.
-
Phase Mixing: Agitate the biphasic system vigorously for 10 minutes using a mechanical shaker. Why? High shear increases the interfacial surface area, allowing the lipophilic ligand to bind the aqueous Cu(II) and form a neutral, hydrophobic[Cu(Ligand)₂] complex.
-
Phase Separation & Analysis: Allow the phases to separate for 5 minutes. Extract the lower chloroform layer.
References
-
Gaydukov, I., Voronina, T. A., Litvinova, S., & Kutepova, I. (2020). Chemical structure of 3-and 4-benzoylpyridines oxime derivatives. ResearchGate. Available at:[Link]
-
Litvinova, S., Voronina, T. A., & Gaydukov, I. (2017). Novel 4-benzoylpyridine oxime derivative GIZH-298 with anticonvulsant activity. ResearchGate. Available at:[Link]
-
Gaydukov, I., et al. (2017). 4-BENZOYLPYRIDINE OXIME DERIVATIVE (GIZH-298) VERSUS VALPROIC ACID: THE ANTICONVULSANT POTENTIAL EFFECT IN A MODEL OF EPILEPSY IN RATS WITH COBALT-INDUCED LESIONS. Epilepsia.su. Available at:[Link]
-
NIST WebBook. Methanone, phenyl-2-pyridinyl-, oxime. Available at:[Link]
-
ChemicalRoot. Phenyl-2-Pyridyl Ketoxime, 99% CAS NO 14178-31-5. Available at:[Link]
-
Drago, R. S., & Baucom, E. I. (1972). Stabilization of high oxidation states of nickel with pyridine oxime ligands. ACS Publications. Available at:[Link]
Sources
- 1. RU2643091C2 - 4-benzoylpyridine oxime derivatives having anticonvulsant activity as agents for treatment of epilepsy and paroxysmal states - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl-2-Pyridyl Ketoxime | 14178-31-5 | ChemicalCell [chemicalcell.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS RN 1826-28-4 | Fisher Scientific [fishersci.ca]
- 8. Phenyl 2-pyridyl ketoxime | CAS#:1826-28-4 | Chemsrc [chemsrc.com]
- 9. Methanone, phenyl-2-pyridinyl-, oxime [webbook.nist.gov]
- 10. Phenyl-2-Pyridyl Ketoxime | 14178-31-5 | ChemicalCell [chemicalcell.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-BENZOYLPYRIDINE OXIME DERIVATIVE (GIZH-298) VERSUS VALPROIC ACID: THE ANTICONVULSANT POTENTIAL EFFECT IN A MODEL OF EPILEPSY IN RATS WITH COBALT-INDUCED LESIONS | Gaydukov | Epilepsy and paroxysmal conditions [epilepsia.su]
- 13. 4-BENZOYLPYRIDINE OXIME DERIVATIVE (GIZH-298) VERSUS VALPROIC ACID: THE ANTICONVULSANT POTENTIAL EFFECT IN A MODEL OF EPILEPSY IN RATS WITH COBALT-INDUCED LESIONS | Gaydukov | Epilepsy and paroxysmal conditions [epilepsia.su]
Neuropharmacological Comparison Guide: Phenyl(4-pyridyl)methanone Oxime vs. Phenyl(3-pyridyl)methanone Oxime
Neuropharmacological Comparison Guide: Phenyl(4-pyridyl)methanone Oxime vs. Phenyl(3-pyridyl)methanone Oxime
Executive Summary & Structural Causality
In the development of neurotherapeutics, specifically anticonvulsants, the positional isomers methanone, phenyl(4-pyridyl)-, oxime (commonly known as 4-benzoylpyridine oxime) and phenyl(3-pyridyl)methanone oxime (3-benzoylpyridine oxime) represent a classic case study in structure-activity relationship (SAR)[1].
As an application scientist, it is crucial to understand that shifting the nitrogen atom from the meta (3-position) to the para (4-position) on the pyridine ring is not merely a trivial structural tweak. This shift fundamentally alters the molecule's electronic distribution and its hydrogen-bond accepting vector. The para-nitrogen in the 4-pyridyl isomer aligns optimally with the binding pockets of key neuroreceptors (such as Dopamine D2 and NMDA receptors), facilitating a stable hydrogen bond network. Conversely, the meta-nitrogen in the 3-pyridyl isomer introduces steric clashes and suboptimal vector alignment, leading to a precipitous drop in target affinity and subsequent in vivo efficacy[2].
Comparative Receptor Binding & Pharmacological Efficacy
The 4-Pyridyl Advantage: Multi-Target Stabilization
Derivatives of the 4-pyridyl scaffold (e.g., the O-alkylated derivative GIZH-298) exhibit profound neuromodulatory effects. Rather than acting as simple orthosteric antagonists, they modulate receptor density and downstream signaling. In vivo radioligand binding studies demonstrate that 4-pyridyl derivatives counteract the pathological decrease in Dopamine D2 receptors associated with maximal electroshock (MES) and actively increase the number of ligand binding sites[3].
Furthermore, they modulate glutamatergic transmission by altering the density ( Bmax ) of NMDA receptors (which typically spike by 27% post-seizure) and downregulating mGluR2/3 in the prefrontal cortex[3]. This robust multi-target affinity translates to exceptional anticonvulsant activity, with 4-pyridyl compounds achieving up to 100% survival in MES tests at doses of 60–150 mg/kg[2].
The 3-Pyridyl Shortfall: Poor Pocket Anchoring
When evaluating the 3-pyridyl alternatives, the binding profile is markedly inferior. The altered basicity and geometry of the meta-nitrogen prevent effective receptor anchoring. In comparative screenings, the vast majority of 3-benzoylpyridine oxime derivatives (e.g., GIZH-292, GIZH-311, GIZH-277) fail to exhibit any significant anticonvulsant activity[1]. Only isolated derivatives (such as GIZH-301) show marginal protective effects, proving that the 3-pyridyl scaffold is an unreliable pharmacophore for stabilizing this specific neuropharmacological network[1].
Quantitative Binding and Efficacy Data
The following table summarizes the comparative pharmacological profiles of the two scaffolds based on their leading derivatives.
| Parameter / Target | Phenyl(4-pyridyl)methanone Oximes (e.g., GIZH-298) | Phenyl(3-pyridyl)methanone Oximes (e.g., GIZH-301, GIZH-292) |
| Dopamine D2 Receptor | Restores ligand binding sites post-MES; stabilizes receptor density[3]. | Poor affinity; fails to stabilize D2 networks. |
| NMDA Receptor ( Bmax ) | Modulates hyperactivation; counteracts the 27% pathological spike[3]. | Negligible modulation. |
| mGluR2/3 Receptors | Counteracts the 25% downregulation in the prefrontal cortex[3]. | No significant interaction observed. |
| In Vivo Efficacy (MES Test) | 100% survival at 60–150 mg/kg; severe reduction in tonic extensions[1]. | Majority of derivatives show 0% protection; isolated hits only[1]. |
Downstream Signaling Modulation
The binding of 4-pyridyl oximes to their upstream receptor targets directly dictates intracellular signaling cascades. MES induces pathological increases in ERK1/2 and synapsin I phosphorylation in the striatum. Because 4-pyridyl derivatives successfully bind and stabilize the upstream D2/NMDA network, they effectively reduce the levels of phospho-ERK1/2 and phosphosynapsin I, a biochemical shift that directly correlates with seizure suppression[3].
Modulation of NMDA, D2, and ERK1/2 pathways by 4-pyridyl methanone oxime derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, claims of binding affinity and efficacy must be validated through a robust, self-validating workflow. Below are the standard protocols for evaluating these oxime isomers.
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
-
Tissue Preparation: Isolate striatal tissue from murine models and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: Incubate 100 µg of membrane protein with [3H] -spiperone (a D2-specific radioligand) in the presence of varying concentrations ( 10−9 to 10−4 M) of the oxime test compounds.
-
Equilibration & Filtration: Allow the reaction to reach equilibrium for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine to reduce non-specific binding.
-
Quantification: Wash filters with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.
-
Causality Check: Use non-linear regression to calculate IC50 and Ki values. A high Ki for the 3-pyridyl isomer confirms the steric clash hypothesis, validating its failure in subsequent in vivo models.
Protocol 2: In Vivo MES Efficacy & Western Blotting
-
Administration: Administer the oxime derivatives intraperitoneally (i.p.) to cohorts of mice at doses ranging from 40 to 150 mg/kg.
-
Seizure Induction: After 30 minutes, apply a maximal electroshock (50 mA, 60 Hz, 0.2 s) via corneal electrodes. Record the presence of tonic hindlimb extension and survival rates.
-
Biochemical Extraction: Immediately sacrifice surviving subjects. Extract the striatum and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoblotting: Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for p-ERK1/2 and p-Synapsin I.
-
Validation: The reduction in phosphorylation bands in the 4-pyridyl treated group directly validates the upstream receptor binding efficacy observed in Protocol 1.
Self-validating workflow for evaluating oxime binding affinity and in vivo efficacy.
References
-
Gaydukov, I., Voronina, T. A., Litvinova, S., & Kutepova, I. (2020). Effect of 3-and 4-benzoylpyridine oxime derivatives on mice survival in the maximal electroshock seizure test. ResearchGate. 1
-
Gaydukov, I. O., Voronina, T. A., Litvinova, S. A., & Kutepova, I. S. Physiochemical Properties of 3-and 4-Benzoylpyridine O-R-Oximes. ResearchGate. 2
-
Gaydukov, I. O., et al. Anticonvulsant activity of 3-and 4-benzoylpyridines oxime derivatives on the model of generalized convulsions. ResearchGate. 3
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Reproducibility of Methanone, Phenyl(4-pyridyl)-, Oxime Synthesis Protocols: A Comparative Guide
Reproducibility of Methanone, Phenyl(4-pyridyl)-, Oxime Synthesis Protocols: A Comparative Guide
Executive Summary
Methanone, phenyl(4-pyridyl)-, oxime (commonly known as 4-benzoylpyridine oxime, CAS: 2147-26-4) is a critical intermediate in medicinal chemistry, primarily serving as a precursor for potent anticonvulsant agents like GIZH-298 (1[1]). For researchers and drug development professionals, achieving high reproducibility, isomeric purity, and scalable yields in its synthesis is paramount. This guide objectively evaluates the standard conventional reflux method against modern microwave-assisted and mechanochemical protocols, providing empirically backed methodologies and mechanistic insights.
Mechanistic Causality: The Chemistry of Oximation
The synthesis of 4-benzoylpyridine oxime relies on the nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-benzoylpyridine, followed by dehydration. The fundamental challenge in ensuring reproducibility lies in the strict pH dependence of the reaction (2[2]). Hydroxylamine is typically supplied as a stable hydrochloride salt (NH₂OH·HCl).
-
Causality of Base Selection : If the pH is too low (< 4), the hydroxylamine remains heavily protonated (NH₃⁺OH), rendering it non-nucleophilic. Conversely, if the pH is too high (> 6), the carbonyl oxygen is insufficiently protonated, which reduces its electrophilicity.
-
The Buffer System : Utilizing sodium acetate (NaOAc) or pyridine establishes an optimal pH buffer (pH 4.5–5.5). This ensures a steady concentration of the free base nucleophile while simultaneously maintaining carbonyl activation (2[2]).
Mechanistic causality of pH dependence in the oximation of 4-benzoylpyridine.
Comparative Analysis of Synthesis Protocols
Recent advancements have introduced alternative energy inputs to traditional convective heating, drastically altering reaction kinetics (3[3]). Below is a quantitative comparison of three primary protocols for synthesizing 4-benzoylpyridine oxime based on aggregated literature data.
| Protocol | Energy Source | Reagents & Solvent | Reaction Time | Avg. Yield (%) | Isomeric Ratio (E:Z) | Reproducibility Score |
| Conventional Reflux | Oil Bath (80°C) | NH₂OH·HCl, NaOAc, EtOH | 2 - 4 hours | 85 - 92% | ~ 80:20 | High |
| Microwave-Assisted | MW Irradiation (100W) | NH₂OH·HCl, Na₂CO₃, Aqueous/IL | 5 - 10 mins | 88 - 95% | ~ 75:25 | Very High |
| Mechanochemical | Grinding (Mortar/Mill) | NH₂OH·HCl, NaOH/Silica | 10 - 30 mins | 72 - 85% | Variable | Moderate |
Data synthesized from comparative oxime synthesis literature (4[4], 3[3], 5[5]).
Detailed Experimental Workflows
To ensure a self-validating system, each protocol incorporates in-process controls to guarantee product integrity.
Protocol A: Conventional Reflux Heating (The Gold Standard)
This method is highly reproducible and easily scalable for multi-gram synthesis (6[6]).
-
Preparation : In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-benzoylpyridine in 50 mL of absolute ethanol.
-
Buffer Activation : Add 15.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol of anhydrous sodium acetate (NaOAc). Causality: NaOAc immediately reacts with HCl to form acetic acid, establishing the critical pH 5 buffer required for optimal nucleophilic attack.
-
Reaction : Attach a reflux condenser and heat the mixture in an oil bath at 80°C for 3 hours.
-
Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the UV-active ketone spot (R_f ~0.6) is entirely replaced by the more polar oxime spot (R_f ~0.4).
-
Work-up : Cool to room temperature. Concentrate the ethanol in vacuo. Suspend the residue in 50 mL of water to dissolve inorganic salts, and extract with dichloromethane (3 × 30 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from hot ethanol to isolate the thermodynamically favored (Z)-phenyl(pyridin-4-yl)methanone oxime as white crystals (7[7]).
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Microwave irradiation drastically reduces reaction time by directly coupling microwave energy with the polar reagents, causing localized superheating and accelerating the dehydration step (3[3], 8[8]).
-
Preparation : In a 20 mL microwave-safe vial, combine 2.0 mmol of 4-benzoylpyridine, 3.0 mmol of NH₂OH·HCl, and 3.0 mmol of Na₂CO₃.
-
Solvent Addition : Add 2 mL of a polar solvent (e.g., ethanol or an ionic liquid like [Hmim][NO₃] to enhance dielectric heating) (8[8]).
-
Irradiation : Seal the vial and irradiate in a dedicated microwave reactor at 100 W (max temp 90°C) for 5 minutes with active air-cooling.
-
Validation & Work-up : Check completion via TLC. Cool the vial to room temperature. Dilute with 10 mL of cold water. If the oxime precipitates directly, isolate it via vacuum filtration. Otherwise, extract with ethyl acetate.
Decision logic and workflow for selecting the optimal 4-benzoylpyridine oxime synthesis protocol.
Conclusion
While conventional reflux remains the most reliable method for large-scale synthesis of 4-benzoylpyridine oxime, microwave-assisted protocols offer unparalleled efficiency for library generation and rapid screening. Both methods require strict adherence to pH control and meticulous recrystallization to ensure the isomeric purity necessary for downstream pharmacological applications.
References
- Novel 4-benzoylpyridine oxime derivative GIZH-298 with aticonvulsant activity ResearchG
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors NIH (PMC)
- A Comparative Guide: Conventional Heating vs.
- Oximes - Powered by XMB 1.9.11 ScienceMadness
- Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes MDPI
- aldlab-chemicals_(Z)-phenyl(pyridin-4-yl)methanone oxime AldLab
- RU2643091C2 - 4-benzoylpyridine oxime derivatives having anticonvulsant activity as agents for treatment of epilepsy and paroxysmal states Google P
- Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate, [Hmim][NO3], as a green promoter and medium Academie des Sciences
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- 2. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RU2643091C2 - 4-benzoylpyridine oxime derivatives having anticonvulsant activity as agents for treatment of epilepsy and paroxysmal states - Google Patents [patents.google.com]
- 7. aldlab-chemicals_(Z)-phenyl(pyridin-4-yl)methanone oxime [aldlab.com]
- 8. Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate, [Hmim][NO3], as a green promoter and medium [comptes-rendus.academie-sciences.fr]
Structural and Analytical Comparison of Methanone, Phenyl(4-pyridyl)-, Oxime Isomers
Structural and Analytical Comparison of Methanone, Phenyl(4-pyridyl)-, Oxime Isomers
Executive Summary
Methanone, phenyl(4-pyridyl)-, oxime—commonly referred to as 4-benzoylpyridine oxime —is a diaryl ketoxime of significant interest in neuropharmacology and synthetic chemistry. Due to the restricted rotation around the carbon-nitrogen double bond ( C=N ), this compound exists as two distinct geometric isomers: the E (entgegen) and Z (zusammen) forms.
In drug development, stereochemical purity is not merely a regulatory requirement but a pharmacological necessity. Derivatives of 4-benzoylpyridine oxime have demonstrated potent anticonvulsant activity in maximal electroshock (MES) and corasol-induced seizure models [1]. Because the spatial orientation of the oxime functional group dictates receptor binding affinity (e.g., to GABAA receptors), distinguishing and isolating the E and Z isomers is a critical workflow. This guide provides an objective, data-driven comparison of these isomers, detailing the physicochemical causality behind their differences and providing self-validating protocols for their separation and structural assignment.
Structural & Mechanistic Foundations
The nomenclature of 4-benzoylpyridine oxime isomers is governed by the Cahn-Ingold-Prelog (CIP) priority rules.
-
Nitrogen Atom: The hydroxyl (-OH) group has a higher priority than the nitrogen lone pair.
-
Carbon Atom: The 4-pyridyl ring and the phenyl ring must be ranked. While both rings attach to the ketoxime carbon via a carbon atom, tracing the path outward reveals that the 4-pyridyl ring contains a nitrogen atom (atomic number 7) at the 4-position, granting the 4-pyridyl group higher CIP priority than the phenyl group.
Therefore:
-
** Z-Isomer:** The -OH group and the 4-pyridyl ring are on the same side of the C=N bond.
-
** E-Isomer:** The -OH group and the 4-pyridyl ring are on opposite sides (meaning the -OH is syn to the phenyl ring).
Synthesis and equilibrium dynamics of 4-benzoylpyridine oxime E/Z isomers.
Comparative Physicochemical & Analytical Profiling
The physical and spectroscopic differences between the E and Z isomers are driven by steric hindrance , intermolecular hydrogen bonding , and magnetic anisotropy .
The oxygen atom of the oxime group possesses lone pairs that create a local magnetic field anisotropy. When the -OH group is syn to an aromatic ring, the spatial proximity causes the ortho-protons of that specific ring to experience a stronger effective magnetic field. This results in a pronounced downfield shift (deshielding) in 1H -NMR spectroscopy, which serves as the primary diagnostic tool for isomer identification [2].
Quantitative Isomer Comparison
| Property / Metric | E-Isomer (-OH syn to Phenyl) | Z-Isomer (-OH syn to 4-Pyridyl) | Mechanistic Causality |
| CIP Priority Alignment | High priority groups anti | High priority groups syn | Based on atomic number of Pyridyl-N vs Phenyl-C. |
| 1H -NMR (Ortho-Phenyl H) | ~7.70 - 7.90 ppm (Deshielded) | ~7.35 - 7.50 ppm (Standard) | Anisotropic deshielding by the proximal oxime oxygen lone pairs. |
| 1H -NMR (Ortho-Pyridyl H) | ~8.50 - 8.65 ppm (Standard) | ~8.80 - 8.95 ppm (Deshielded) | Anisotropic deshielding by the proximal oxime oxygen lone pairs. |
| Chromatographic Retention ( Rf ) | Higher (Elutes earlier) | Lower (Elutes later) | The E-isomer often exhibits more intramolecular steric shielding of the -OH, reducing its ability to hydrogen-bond with silica gel. |
| Thermodynamic Stability | Generally favored | Less favored | The E-isomer minimizes steric clash between the bulky 4-pyridyl ring and the oxime -OH group. |
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the isolation and characterization of these isomers must rely on a self-validating loop. A 1D-NMR assignment based on anisotropic shifts can occasionally be confounded by solvent effects; therefore, it must be cross-validated using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or X-ray crystallography.
Protocol 1: Synthesis and Chromatographic Resolution
-
Condensation: Dissolve 4-benzoylpyridine (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous ethanol. Add pyridine (1.5 eq) to act as an acid scavenger and catalyst.
-
Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor the disappearance of the ketone starting material via TLC (Hexane:EtOAc 1:1).
-
Quenching & Extraction: Concentrate the mixture in vacuo. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO3 . Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the crude E/Z oxime mixture.
-
Isomer Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (from 80:20 to 50:50).
-
Diagnostic Note: The E-isomer will typically elute first due to weaker intermolecular hydrogen bonding with the stationary phase.
-
Protocol 2: Structural Validation via NOESY NMR
This protocol acts as a self-validating mechanism. NOESY cross-peaks strictly depend on spatial proximity ( <5A˚ ), independent of the electronic deshielding effects observed in 1D NMR.
-
Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO−d6 ). Causality: DMSO strongly hydrogen-bonds with the oxime -OH, drastically slowing its chemical exchange rate and allowing the -OH proton to be clearly visualized in the NMR spectrum.
-
Acquisition: Acquire a 2D NOESY spectrum utilizing a mixing time of 400–600 ms.
-
Data Interpretation:
-
If E-isomer: A distinct NOE cross-peak will be observed between the oxime -OH proton and the ortho-protons of the phenyl ring .
-
If Z-isomer: A distinct NOE cross-peak will be observed between the oxime -OH proton and the ortho-protons of the 4-pyridyl ring .
-
-
Validation: If the NOESY cross-peaks align perfectly with the downfield anisotropic shifts observed in the 1D 1H -NMR, the stereochemical assignment is definitively validated.
Analytical workflow for the self-validating structural assignment of oxime stereocenters.
Pharmacological Implications
The separation of 4-benzoylpyridine oxime isomers is not merely an academic exercise. In the development of neurotherapeutics, the geometry of the oxime dictates the vector of any attached functional groups (e.g., when synthesizing oxime ethers or esters).
Recent structure-activity relationship (SAR) studies on 3- and 4-benzoylpyridine oxime derivatives have shown that specific isomers act as highly effective anticonvulsants, significantly reducing the severity of convulsive manifestations in maximal electroshock (MES) tests and preventing mortality [1] [2]. The E and Z geometries present entirely different steric faces to the binding pockets of target receptors (such as GABAA or 5-HT receptors), meaning that an unresolved mixture will inevitably result in diluted efficacy, off-target toxicity, or unpredictable pharmacokinetic profiles.
References
- Title: Synthesis and Anticonvulsive Activity of 3- and 4-Benzoylpyridine Oxime Derivatives Source: Pharmaceutical Chemistry Journal URL
- Title: Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)
Safety & Regulatory Compliance
Methanone, phenyl(4-pyridyl)-, oxime proper disposal procedures
Methanone, phenyl(4-pyridyl)-, oxime proper disposal procedures
Comprehensive Laboratory Handling and Disposal Guide for Phenyl(pyridin-4-yl)methanone oxime
Phenyl(pyridin-4-yl)methanone oxime (CAS 2147-26-4) is a specialized pyridine derivative frequently utilized as a building block in organic synthesis and drug development[1]. While its utility in chemical research is significant, its structural features—specifically the pyridine ring and the oxime functional group—dictate stringent handling and disposal protocols. Improper disposal not only poses a risk of environmental contamination but can also lead to the release of toxic nitrogen oxides (NOx) upon uncontrolled combustion.
This guide provides an authoritative, self-validating framework for the safe operational handling and disposal of this compound.
Physicochemical and Hazard Profile
To establish a robust safety system, operational protocols must be grounded in the physicochemical properties of the substance.
Table 1: Physicochemical and Hazard Data for Phenyl(pyridin-4-yl)methanone oxime
| Property | Value / Description |
| Chemical Name | Phenyl(pyridin-4-yl)methanone oxime |
| CAS Number | 2147-26-4 |
| Molecular Formula | C12H10N2O[1] |
| Molecular Weight | 198.22 g/mol [1] |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
Expertise & Experience: The Causality Behind Disposal Choices
The presence of two nitrogen atoms within the C12H10N2O framework necessitates specific disposal considerations. When organic compounds containing nitrogen are combusted in standard municipal waste facilities, they oxidize to generate nitrogen oxides (NO, NO2), which are potent environmental pollutants and severe respiratory hazards.
Therefore, the fundamental principle for disposing of Phenyl(pyridin-4-yl)methanone oxime is controlled high-temperature incineration in a facility equipped with an alkaline afterburner and scrubber system specifically designed to neutralize NOx emissions. Aqueous waste streams containing this compound must never be discharged into municipal sewer systems due to potential aquatic toxicity and resistance to standard wastewater treatment bio-cultures.
Step-by-Step Methodologies: Operational Workflows
Workflow 1: Routine Waste Segregation and Packaging
-
Solid Waste Collection: Place all unreacted solid Phenyl(pyridin-4-yl)methanone oxime, contaminated weighing papers, and disposable PPE (e.g., nitrile gloves) into a heavy-duty, puncture-resistant polyethylene bag.
-
Secondary Containment: Transfer the sealed bag into a rigid, leak-proof hazardous waste container, such as a high-density polyethylene (HDPE) drum.
-
Liquid Waste Segregation:
-
Organic Solutions: Pour solvent-dissolved oxime waste into a designated "Non-Halogenated Organic Waste" carboy. If the reaction solvent used is halogenated (e.g., dichloromethane), use the "Halogenated Organic Waste" carboy to prevent incompatible mixing.
-
Aqueous Solutions: Collect any aqueous washings in a separate "Hazardous Aqueous Waste" container. Do not mix with concentrated organic solvents to prevent phase separation and dangerous pressure buildup.
-
-
Labeling: Affix a GHS-compliant hazardous waste label detailing the exact contents, concentration, and the specific hazard codes (H302, H315, H319, H335)[2].
Workflow 2: Solid Spill Cleanup Procedure
-
Isolation and PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles.
-
Dust Suppression: Lightly moisten the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) to prevent the generation of airborne dust. Do not flood the area.
-
Mechanical Collection: Using a non-sparking conductive scoop or a disposable plastic spatula, carefully collect the moistened solid to avoid aerosolizing the irritant powder.
-
Surface Decontamination: Wash the spill area with a mild detergent and water solution. Collect the wash water using highly absorbent pads.
-
Waste Consolidation: Place all collected solids and absorbent pads into a hazardous solid waste container destined for incineration.
Workflow 3: Final Disposal via Commercial Incineration
-
Manifest Preparation: Prepare a hazardous waste manifest explicitly detailing the presence of nitrogen-containing organic compounds.
-
Facility Requirement: Ensure the contracted waste disposal facility utilizes a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C, equipped with an alkaline scrubber system to capture NOx emissions.
Waste Segregation and Disposal Pathway
Workflow for segregation, containment, and disposal of Phenyl(pyridin-4-yl)methanone oxime waste.
References
- Guidechem. "(Z)-Phenyl(Pyridin-4-Yl)Methanone Oxime 2147-26-4 wiki." Guidechem,
- ChemScene. "2147-26-4 | Phenyl(pyridin-4-yl)methanone oxime." ChemScene,
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methanone, phenyl(4-pyridyl)-, oxime
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methanone, phenyl(4-pyridyl)-, oxime
This guide provides essential safety and logistical information for the handling and disposal of Methanone, phenyl(4-pyridyl)-, oxime (CAS No. 2147-26-4). As laboratory professionals, a deep understanding of the potential hazards and the corresponding protective measures is paramount to ensuring a safe research environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with this compound confidently and safely.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for Methanone, phenyl(4-pyridyl)-, oxime is not extensively detailed in publicly available literature, data from structurally similar oxime compounds and general chemical safety principles allow for a robust hazard assessment. Oximes as a class of compounds can present various health risks, and it is prudent to handle this specific reagent with a high degree of caution.
Key Potential Hazards:
-
Irritation: Many oximes are known to be irritants.[1][2] Therefore, there is a significant potential for Methanone, phenyl(4-pyridyl)-, oxime to cause irritation to the skin, eyes, and respiratory system.[3]
-
Harmful if Swallowed: Acute oral toxicity is a concern with some oximes.[3][4]
-
Systemic Effects: Some oximes have been shown to have systemic effects, including impacts on the blood (methaemoglobinaemia).[2]
-
Carcinogenicity: Certain oximes have been flagged for carcinogenic concerns, necessitating careful handling to minimize long-term exposure risks.[2]
Based on available data for similar compounds, the following GHS hazard classifications should be considered:
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |
It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work with this compound.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling Methanone, phenyl(4-pyridyl)-, oxime. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to protect against splashes and fine dust.[3][6] A face shield should be worn over goggles when there is a significant risk of splashing.[7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a broad range of chemicals.[7] Always inspect gloves for damage before use and change them immediately if contamination is suspected.[7][8] For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[7] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required to protect against spills.[7] |
| Respiratory Protection | Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][6] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key phases of handling Methanone, phenyl(4-pyridyl)-, oxime.
Caption: Disposal workflow for Methanone, phenyl(4-pyridyl)-, oxime waste.
Key Disposal Principles:
-
Do Not Dispose in Sinks or General Trash: This compound should never be disposed of down the drain or in regular waste bins. [9]* Segregation is Key: Keep waste streams separate to avoid unintended chemical reactions. [10]* Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. [10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][11]* Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. [3][11]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]* Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). [10]Collect the material into a labeled hazardous waste container and decontaminate the area. Report the spill to your institution's EHS department. [10] By integrating these safety protocols into your daily laboratory practices, you can effectively manage the risks associated with handling Methanone, phenyl(4-pyridyl)-, oxime, ensuring both personal safety and the integrity of your research.
References
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Ontosight AI. Unlocking the Potential of Methanone Oxime: A Deep Dive into its Chemical Structure and Applications. [Link]
-
Aldlab-chemicals. (Z)-phenyl(pyridin-4-yl)methanone oxime. [Link]
-
Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. [Link]
-
Chambers, J. E., et al. Novel Substituted Phenoxyalkyl Pyridinium Oximes Enhance Survival and Attenuate Seizure-like Behavior of Rats Receiving Lethal Levels of Nerve Agent Surrogates. PMC. [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Assessment statement - 2-Pentanone, 4-methyl-, oxime. [Link]
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Organic Syntheses. 2-Phenyl-4,6-bis(trifluoromethyl)pyridine. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
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MDPI. Unsubstituted Oximes as Potential Therapeutic Agents. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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ResearchGate. (PDF) An efficient one pot synthesis of oxime by classical method. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
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